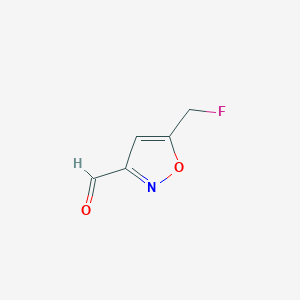
5-(氟甲基)-1,2-噁唑-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde is a fluorinated organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluoromethyl group in this compound enhances its chemical properties, making it valuable in various scientific and industrial applications.
科学研究应用
5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-(chloromethyl)-1,2-oxazole-3-carbaldehyde with a fluoride source such as silver fluoride (AgF) or potassium fluoride (KF) in the presence of a crown ether . This reaction proceeds under mild conditions and results in the substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of 5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities.
化学反应分析
Types of Reactions
5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the fluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: 5-(Fluoromethyl)-1,2-oxazole-3-carboxylic acid.
Reduction: 5-(Fluoromethyl)-1,2-oxazole-3-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activities. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)-1,2-oxazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
5-(Bromomethyl)-1,2-oxazole-3-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
5-(Methyl)-1,2-oxazole-3-carbaldehyde: Similar structure but with a methyl group instead of fluoromethyl.
Uniqueness
The presence of the fluoromethyl group in 5-(Fluoromethyl)-1,2-oxazole-3-carbaldehyde imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
5-(fluoromethyl)-1,2-oxazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2/c6-2-5-1-4(3-8)7-9-5/h1,3H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDBFCJUOWDPDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C=O)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














